13-Butyl-10-(4-hydroxy-3-methoxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
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Overview
Description
“13-Butyl-10-(4-hydroxy-3-methoxyphenyl)-8,11,13-triazatetracyclo[77002,7011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione” is a complex organic compound featuring multiple functional groups, including a butyl chain, a hydroxy group, a methoxy group, and a triazatetracyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3-methoxybenzaldehyde, butylamine, and suitable nitrogen-containing heterocycles.
Formation of the Triazatetracyclic Core: The core structure can be synthesized through a series of cyclization reactions involving the nitrogen-containing heterocycles.
Functional Group Modifications: The hydroxy and methoxy groups can be introduced through electrophilic aromatic substitution reactions.
Final Assembly: The butyl chain is attached via nucleophilic substitution or alkylation reactions.
Industrial Production Methods
Industrial production may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The triazatetracyclic core can be reduced under hydrogenation conditions.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced triazatetracyclic derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis.
Materials Science: Potential use in the development of novel polymers and materials.
Biology
Enzyme Inhibition: The compound may inhibit specific enzymes due to its unique structure.
Drug Development: Potential as a lead compound for developing new pharmaceuticals.
Medicine
Anticancer Activity: The compound may exhibit cytotoxic effects against cancer cells.
Antimicrobial Properties: Potential use as an antimicrobial agent.
Industry
Dye Synthesis: The compound can be used in the synthesis of dyes and pigments.
Polymer Additives: Potential use as an additive in polymer manufacturing.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The triazatetracyclic core may bind to active sites, inhibiting enzyme activity or modulating receptor function. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 10-(4-Hydroxy-3-methoxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
- 13-Butyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Uniqueness
- Functional Groups : The presence of both hydroxy and methoxy groups on the aromatic ring.
- Butyl Chain : The butyl chain adds hydrophobic character, potentially affecting the compound’s solubility and bioavailability.
- Triazatetracyclic Core : The unique core structure provides a rigid framework for interactions with biological targets.
Properties
IUPAC Name |
13-butyl-10-(4-hydroxy-3-methoxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-3-4-11-26-23(29)18-13-16-15-7-5-6-8-17(15)25-21(16)22(27(18)24(26)30)14-9-10-19(28)20(12-14)31-2/h5-10,12,18,22,25,28H,3-4,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOAIIKTUJCFJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2CC3=C(C(N2C1=O)C4=CC(=C(C=C4)O)OC)NC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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